N-(1-(5-Methyloxazol-2-yl)ethyl)thietan-3-amine
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Overview
Description
N-(1-(5-Methyloxazol-2-yl)ethyl)thietan-3-amine is a heterocyclic compound that features both an oxazole and a thietane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(5-Methyloxazol-2-yl)ethyl)thietan-3-amine typically involves the formation of the oxazole ring followed by the introduction of the thietane moiety. One common method is the cyclization of a suitable precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely, such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
N-(1-(5-Methyloxazol-2-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thietane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-(1-(5-Methyloxazol-2-yl)ethyl)thietan-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of N-(1-(5-Methyloxazol-2-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The thietane ring can also participate in binding interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines: These compounds share a similar heterocyclic structure and are known for their biological activities.
Benzothiazole derivatives: These compounds also contain sulfur and nitrogen heterocycles and are studied for their medicinal properties.
Uniqueness
N-(1-(5-Methyloxazol-2-yl)ethyl)thietan-3-amine is unique due to the combination of the oxazole and thietane rings, which imparts distinct chemical and biological properties. This combination is less common in other heterocyclic compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C9H14N2OS |
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Molecular Weight |
198.29 g/mol |
IUPAC Name |
N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C9H14N2OS/c1-6-3-10-9(12-6)7(2)11-8-4-13-5-8/h3,7-8,11H,4-5H2,1-2H3 |
InChI Key |
SJISSYQFGJVDCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(O1)C(C)NC2CSC2 |
Origin of Product |
United States |
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